molecular formula C8H9ClN2 B13037267 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1393540-64-1

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B13037267
CAS No.: 1393540-64-1
M. Wt: 168.62 g/mol
InChI Key: BTELQFFIYXTIAI-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a chlorine atom attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: High temperatures and oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Alkyl halides and bases for hydrogen halide elimination.

Major Products

The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

1393540-64-1

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2

InChI Key

BTELQFFIYXTIAI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=CC(=C21)Cl

Origin of Product

United States

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